molecular formula C7H15NOS B1455271 N-(2-hydroxypropyl)thiomorpholine CAS No. 6007-66-5

N-(2-hydroxypropyl)thiomorpholine

Cat. No.: B1455271
CAS No.: 6007-66-5
M. Wt: 161.27 g/mol
InChI Key: HUJGFZBJVXQNFF-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)thiomorpholine is an organic compound with the molecular formula C7H15NOS. It appears as a colorless to pale yellow liquid and is known for its solubility in water and various organic solvents . This compound is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

N-(2-hydroxypropyl)thiomorpholine can be synthesized through multiple routes. One common method involves the reaction of thiomorpholine with allyl alcohol . The reaction typically requires specific conditions, such as the presence of potassium phosphate and sodium triethylborohydride in cyclohexane at 80°C for 12 hours under an inert atmosphere . Industrial production methods may vary but generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-hydroxypropyl)thiomorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium phosphate, sodium triethylborohydride, and bis(2-dicyclohexylphosphinoethyl)amine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-(2-hydroxypropyl)thiomorpholine is widely used in scientific research due to its versatility. It is employed in drug synthesis, polymer modification, and corrosion inhibition. In the field of proteomics, it serves as a valuable reagent for various biochemical assays . Additionally, its unique properties make it suitable for applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which N-(2-hydroxypropyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug synthesis, it may act as a precursor or intermediate, facilitating the formation of active pharmaceutical ingredients. The compound’s ability to undergo various chemical reactions allows it to modify molecular structures and enhance their biological activity .

Comparison with Similar Compounds

N-(2-hydroxypropyl)thiomorpholine can be compared with other similar compounds, such as thiomorpholine and its derivatives. While thiomorpholine itself is a simpler structure, the addition of the hydroxypropyl group in this compound enhances its solubility and reactivity . This unique modification makes it more suitable for specific applications in scientific research and industry.

Similar compounds include:

This compound stands out due to its enhanced chemical properties and broader range of applications.

Properties

IUPAC Name

1-thiomorpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGFZBJVXQNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCSCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696580
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-66-5
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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